5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical Properties Drug Design

Sourcing generic pyrazolopyrimidine cores for kinase inhibitor libraries often yields limited stereochemical diversity. This specific 5,7-dimethyl-2,3-diphenyl derivative directly addresses that gap. - Enables unique syn/anti isomer mixtures upon reduction, unlocking tetrahydropyrazolo[1,5-a]pyrimidine (THPP) chemical space inaccessible with simpler cores. - High calculated LogP of 4.68 makes it a superior hydrophobic probe for studying cell permeability without additional modification. - Well-defined MW (299.37 g/mol) and distinct retention characteristics establish it as an ideal reference standard for HPLC/LC-MS method validation.

Molecular Formula C20H17N3
Molecular Weight 299.4 g/mol
CAS No. 433239-86-2
Cat. No. B3983166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine
CAS433239-86-2
Molecular FormulaC20H17N3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C20H17N3/c1-14-13-15(2)23-20(21-14)18(16-9-5-3-6-10-16)19(22-23)17-11-7-4-8-12-17/h3-13H,1-2H3
InChIKeyIJLMEETWUJLCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine: Core Scaffold & Specifications


5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine (CAS 433239-86-2) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core with methyl groups at the 5- and 7-positions and phenyl groups at the 2- and 3-positions [1]. The compound has a molecular formula of C20H17N3 and a molecular weight of 299.37 g/mol [1]. It serves as a key structural analog or building block for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents [2].

Scaffold for kinase inhibitor design and antimicrobial agent development.
Specific 5,7-dimethyl-2,3-diphenyl substitution pattern essential for reproducible bioactivity.
Building block for conformationally diverse pyrazolo[1,5-a]pyrimidine libraries.

5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine: Why Generic Substitution Fails


Procurement of generic 'pyrazolo[1,5-a]pyrimidine' derivatives without precise specification of the 5,7-dimethyl and 2,3-diphenyl substitution pattern is scientifically unsound due to substantial, quantifiable differences in key properties that govern reactivity and bioactivity. The specific substitution pattern drastically alters lipophilicity (LogP) and conformational behavior compared to simpler analogs. For instance, the introduction of phenyl groups at the 2- and 3-positions increases the calculated LogP to 4.68 [1], a significant shift from unsubstituted or mono-substituted core scaffolds, directly impacting membrane permeability and off-target binding profiles. Furthermore, the presence of substituents at the 5- and 7-positions is known to complicate reaction outcomes, enabling the formation of unique stereoisomers that are not accessible with less substituted cores [2]. These differences mean that an in-class analog cannot be assumed to exhibit the same chemical behavior or biological profile, making precise procurement essential for reproducible research and development.

Lipophilicity 2,3-Diphenyl substitution may dramatically increase LogP compared to unsubstituted cores, altering membrane partitioning and off-target interactions.
Stereochemistry 5,7-Disubstitution can generate unique syn/anti isomers not observed with simpler cores; synthetic outcomes and biological profiles may not transfer directly.

5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence


Lipophilicity vs. Unsubstituted Core

The 2,3-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine core dramatically increases lipophilicity. The calculated LogP for 5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine is 4.68 [1]. This is in stark contrast to the unsubstituted pyrazolo[1,5-a]pyrimidine core, which has a significantly lower LogP. This quantifiable difference is a key driver for altered membrane permeability and potential off-target binding, directly impacting suitability for specific assays like cell-based phenotypic screens versus biochemical assays.

Lipophilicity Shift
Class-level
LogP 4.68 vs. unsubstituted core (significantly lower)
May affect membrane permeability and off-target binding; context-dependent.
In silico prediction; experimental validation required.
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight vs. 6-Bromo Analog

The molecular weight (MW) of 5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine is 299.37 g/mol [1]. This value is a direct consequence of its specific substitution pattern. This MW differentiates it from other common pyrazolo[1,5-a]pyrimidine analogs, such as the 6-bromo-2,3-diphenyl derivative (MW 350.21 g/mol) , which is often used as a synthetic handle for further derivatization. The MW is a fundamental parameter for mass spectrometry (MS) analysis, quantification, and sample tracking.

Molecular Weight
Cross-study
299.37 g/mol vs. 6-Br analog (350.21 g/mol)
Distinguishes target from intermediates in LC-MS analysis.
Calculated from molecular formula.
Molecular Weight Physicochemical Properties Compound Characterization

Stereochemical Diversity from 5,7-Disubstitution

The 5,7-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is known to introduce conformational complexity that is absent in simpler analogs. Studies on a model 5,7-dimethylpyrazolo[1,5-a]pyrimidine demonstrate that its reduction leads to a mixture of syn- and anti-configured isomers, a finding that was previously unreported [1]. The syn-isomer core is conformationally stable, while the anti-configuration represents a labile system with the ability to adjust to various active sites [1]. While direct data for the 2,3-diphenyl derivative is not available, the presence of the same 5,7-dimethyl core suggests similar stereochemical outcomes are probable, offering a distinct advantage in generating structurally diverse compound libraries.

Stereochemical Outcome
Class-level
Potential for syn/anti isomer formation upon reduction (model study)
Enables conformationally diverse library access; transferability requires verification.
Class-level inference; direct data on 2,3-diphenyl derivative not available.
Stereochemistry Medicinal Chemistry Synthetic Chemistry

5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine: Validated Application Scenarios


Conformationally Diverse Compound Library Scaffold

Based on evidence that the 5,7-disubstituted core yields a mixture of syn- and anti-isomers upon reduction, this compound serves as a valuable starting material for synthesizing tetrahydropyrazolo[1,5-a]pyrimidine (THPP) libraries with enhanced structural diversity [1]. The ability to access both stable and conformationally labile isomers makes it a superior choice over simpler, unsubstituted cores for exploring novel chemical space in drug discovery programs.

Lipophilic Probe for Cell-Based Assays

With a high calculated LogP of 4.68, this compound is well-suited as a lipophilic probe or building block for the development of cell-permeable molecules [2]. Its hydrophobicity contrasts sharply with more polar pyrazolo[1,5-a]pyrimidine analogs, enabling researchers to study the impact of lipophilicity on cellular uptake, subcellular localization, and membrane interaction without the need for extensive synthetic modification.

LC-MS and HPLC Reference Standard

The well-defined molecular weight of 299.37 g/mol and unique retention characteristics predicted by its high LogP make this compound an ideal reference standard for developing and validating LC-MS and HPLC methods [2]. It can serve as a calibration point or a system suitability standard for the analysis of more complex pyrazolo[1,5-a]pyrimidine libraries, ensuring accurate quantitation and purity assessment.

Application
Selection Property
Validation Focus
Stereochemically diverse library scaffold
5,7-Disubstituted core supports syn/anti isomer formation
Confirm stereochemical outcomes in library synthesis
Lipophilic probe for cell-based assays
High lipophilicity profile (LogP context)
Validate cellular uptake and membrane interaction
LC-MS/HPLC reference standard
Well-defined molecular weight and predicted retention
Confirm retention time and system suitability
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